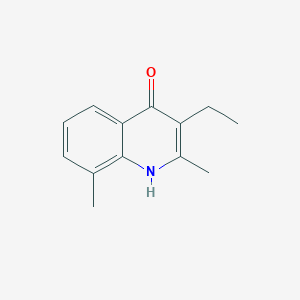

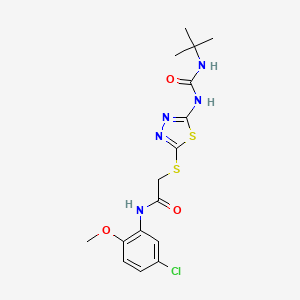

![molecular formula C12H13N3O3 B2709822 6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 157927-49-6](/img/structure/B2709822.png)

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

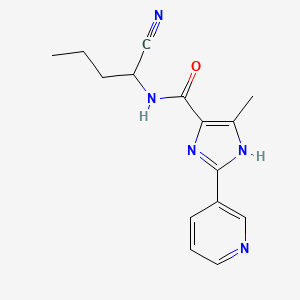

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-APMD) is an organic compound belonging to the class of pyrimidine derivatives. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as benzene and methanol. 6-APMD has been studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound and its derivatives have been central to advancements in synthetic organic chemistry. For instance, a study by Rubinov et al. (2008) detailed the synthesis of N-substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones, which react with aliphatic carboxylic acid chlorides to yield 4-O-acyl derivatives. These derivatives further undergo O,C-migration and reaction with amines to give enamino derivatives, showcasing their versatile reactivity and potential for creating diverse molecular architectures (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).

Biological Applications

The derivatives of the core structure have been investigated for their biological activities. A notable study by Udayakumar, Gowsika, and Pandurangan (2017) reported the synthesis of new dihydropyrimidine-2,4(1H,3H)-dione derivatives and their preliminary in vitro cytotoxic evaluation. This research highlights the potential therapeutic applications of these compounds, particularly in targeting cancer cells (Udayakumar, Gowsika, & Pandurangan, 2017).

Optical and Nonlinear Optical (NLO) Properties

An experimental and computational study by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives, including structures related to the compound , focused on their optical, nonlinear optical, and drug discovery applications. The study assessed the linear and NLO properties, suggesting these derivatives as efficient candidates for NLO device fabrications, thus extending their applicability beyond biological activity to materials science (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

Structural Analysis

Trilleras et al. (2009) conducted a study on the isostructural nature and hydrogen-bonded sheet formations of pyrimidine derivatives, which are structurally similar to the compound of interest. This research provides valuable insights into the molecular and supramolecular structures, facilitating the understanding of how these compounds interact at the atomic level (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Propriétés

IUPAC Name |

6-amino-1-[(3-methoxyphenyl)methyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-18-9-4-2-3-8(5-9)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7,13H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKXVMBCGVGPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=CC(=O)NC2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

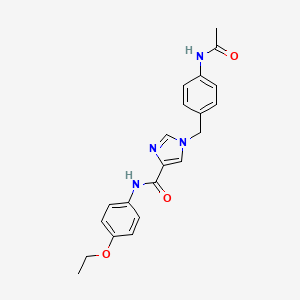

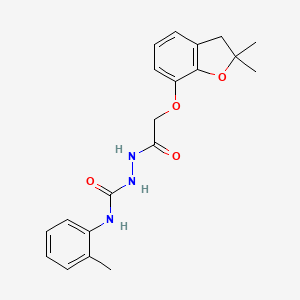

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)

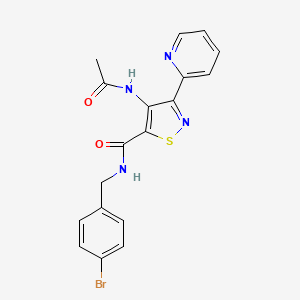

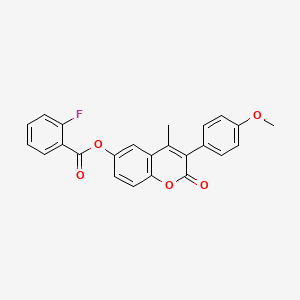

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)

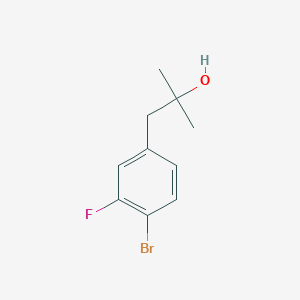

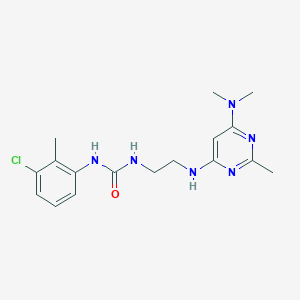

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)

![methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)